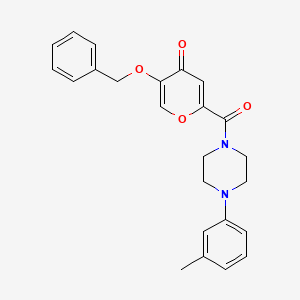

5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

Description

Background on Pyranone-Piperazine Hybrid Molecules in Medicinal Chemistry

Pyranone-piperazine hybrids occupy a critical niche in drug discovery due to their synergistic pharmacological profiles. The 4H-pyran-4-one core, characterized by a six-membered oxygen-containing ring, confers inherent reactivity and hydrogen-bonding capacity, enabling interactions with biological targets such as enzymes and receptors. Piperazine, a saturated heterocycle with two nitrogen atoms, serves as a versatile scaffold for optimizing pharmacokinetic properties, including solubility and bioavailability. Hybridization of these moieties exploits their complementary attributes: pyranones contribute electron-rich regions for target engagement, while piperazines enhance metabolic stability and permit structural diversification through N-alkylation or aryl substitution. For instance, piperazine-substituted pyranopyridines have demonstrated submicromolar antiproliferative activity against hepatic and leukemia cell lines, mediated via apoptosis induction rather than oxidative stress pathways.

Historical Development of 4H-pyran-4-one Derivatives

The evolution of 4H-pyran-4-one derivatives spans over five decades, beginning with simple hydroxylated analogs like maltol and allomaltol. Early modifications focused on enhancing antioxidant and chelating properties, but the advent of Mannich reactions enabled covalent linkage to secondary amines, notably piperazines. A pivotal advancement involved the regioselective functionalization of the pyranone’s C-2 position, as exemplified by 3-hydroxy-6-methyl-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (Compound 10), which exhibited antibacterial activity against Mycobacterium species. Subsequent innovations introduced acylated piperazine groups, such as in 3-hydroxy-6-methyl-2-{[4-(phenylcarbonyl)piperazine-1-yl]methyl}-4H-pyran-4-one (Compound 18), broadening bioactivity to include antiviral effects. The target compound, 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, extends this trajectory by incorporating a benzyloxy group at C-5 and a carbonyl-linked m-tolylpiperazine at C-2, optimizing steric and electronic parameters for target selectivity.

Table 1: Structural Evolution of Key 4H-Pyran-4-one Derivatives

Evolution of Piperazine-Containing Bioactive Compounds

Piperazine’s rise as a privileged scaffold in medicinal chemistry stems from its conformational flexibility and ability to modulate physicochemical properties. Early applications centered on psychotropic agents (e.g., trifluoperazine), but recent decades have seen diversification into antimicrobial, anticancer, and antiviral domains. For example, piperazine-ferulate hybrids exhibit dual antihypertensive and endothelial-protective effects, while azole-piperazine conjugates display broad-spectrum antifungal activity. In anticancer research, piperazine-linked pyridines inhibit tubulin polymerization, arresting mitosis in leukemia cells. The m-tolyl group in 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one introduces a hydrophobic aryl motif, potentially enhancing membrane permeability and target affinity relative to simpler alkylpiperazines.

Molecular Hybridization as a Drug Design Strategy

Molecular hybridization merges pharmacophoric elements from distinct bioactive molecules to create entities with dual mechanisms or enhanced potency. This approach mitigates resistance and off-target effects by engaging multiple pathways simultaneously. The target compound epitomizes this strategy, combining the pyranone’s enzymatic inhibition potential with piperazine’s pharmacokinetic optimization. Hybrids like DO11-37, a piperazine-substituted pyranopyridine, inhibit hepatitis B virus (HBV) virion production without cytotoxicity in HepaRG cells, illustrating the therapeutic promise of such designs. Similarly, furan-piperazine-pyranone hybrids (e.g., PubChem CID 42227325) leverage furan’s aromatic stacking for RNA polymerase inhibition, a tactic potentially applicable to the benzyloxy group in the target compound.

Research Significance of 5-(Benzyloxy)-2-(4-(m-Tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

This compound’s significance lies in its structural uniqueness and untapped therapeutic potential. The benzyloxy group at C-5 may confer resistance to hepatic glucuronidation, prolonging plasma half-life, while the m-tolylpiperazine moiety could target serotonin or dopamine receptors, given piperazine’s historical CNS applications. Computational docking studies of analogous structures suggest affinity for kinase ATP-binding pockets, implicating potential in oncology. Future research should prioritize in vitro profiling against cancer cell lines and viral replication assays to validate these hypotheses, building on established protocols for pyranone-piperazine analogs.

Properties

IUPAC Name |

2-[4-(3-methylphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-18-6-5-9-20(14-18)25-10-12-26(13-11-25)24(28)22-15-21(27)23(17-30-22)29-16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFVDIRCIWXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps:

Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyranone ring, often under basic conditions.

Attachment of the Piperazine Ring: The piperazine ring, substituted with a m-tolyl group, can be synthesized separately and then attached to the pyranone core through a carbonylation reaction, typically using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives of the piperazine moiety.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, exhibit significant antitumor properties. Studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related study showed that piperazine derivatives could induce apoptosis in cancer cells by disrupting tubulin polymerization, a critical process for cell division .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one suggest it may interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways . This makes it a candidate for further investigation in treating anxiety disorders and depression.

Cytotoxicity Assessments

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including HeLa and MCF-7. The compound's ability to induce cell death through mechanisms such as apoptosis has been documented, highlighting its potential as an anticancer agent .

Synthesis and Derivative Development

The synthesis of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. Research has emphasized optimizing these synthetic pathways to enhance yield and purity, which is crucial for pharmaceutical development .

Case Studies

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Insights:

Lipophilicity: The m-tolyl group (methyl) in the target compound improves membrane permeability compared to polar groups like furan-carbonyl (). Steric Effects: Bulky substituents (e.g., trifluoromethylphenyl in ) may hinder piperazine flexibility, affecting receptor interactions.

Synthetic Yields :

- Piperazine coupling reactions (e.g., esterification) yield 41–67% in analogous compounds ().

- Chloromethyl intermediates () achieve higher yields (74%) due to efficient nucleophilic substitution.

The target compound’s benzyloxy group may enhance UV stability in polymeric materials.

Commercial Availability :

- The furan-substituted analog () is priced at $574/mg, reflecting specialized synthesis and low-scale production.

Biological Activity

5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, identified by its CAS number 1021257-34-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 404.5 g/mol

- Structural Characteristics : The compound features a pyranone core substituted with a benzyloxy group and a piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound primarily stem from its structural components, particularly the piperazine derivative, which has been linked to various therapeutic effects.

1. Inhibition of Enzymatic Activity

Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have shown that similar compounds can effectively bind to both the peripheral anionic site and the catalytic site of AChE, potentially leading to reduced amyloid peptide aggregation .

2. Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. Studies on related pyran derivatives demonstrate their ability to inhibit Src family kinases (SFKs), which play a pivotal role in cancer progression. Inhibition of SFKs can disrupt signaling pathways involved in cell proliferation and survival, making these compounds promising candidates for cancer therapy .

3. Antimicrobial Activity

Compounds within the pyran family have exhibited a range of antimicrobial properties. A study highlighted that 4H-pyrans possess significant antibacterial and antifungal activities, suggesting that 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one may also exhibit similar effects against various pathogens .

The mechanisms underlying the biological activities of this compound involve several pathways:

- AChE Inhibition : By binding to AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.

- Kinase Inhibition : The interaction with SFKs disrupts downstream signaling pathways critical for tumor growth and metastasis.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions:

Pyranone Core Formation : Start with cyclization of a diketone precursor under acidic conditions.

Benzyloxy Introduction : Use nucleophilic substitution (e.g., benzyl bromide with a hydroxyl group at position 5).

Piperazine-Carbonyl Addition : Couple 4-(m-tolyl)piperazine via a carbonyl linker using reagents like EDCI/HOBt.

Optimization Tips :

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics).

- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and HPLC (C18 column, 70:30 acetonitrile/water) .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and piperazine N–H bends at ~3300 cm⁻¹.

- NMR :

- ¹H NMR : Benzyloxy protons (δ 4.8–5.2 ppm), pyranone ring protons (δ 6.2–7.0 ppm), m-tolyl methyl (δ 2.3 ppm).

- ¹³C NMR : Pyranone carbonyl (δ 165–170 ppm), piperazine carbamate (δ 155–160 ppm).

- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~450–470 Da .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin at 37°C, pH 7.4) .

Advanced Research Questions

Q. How can mechanistic insights into its synthetic steps resolve low-yield intermediates?

- Kinetic Studies : Use in-situ FTIR or NMR to identify rate-limiting steps (e.g., piperazine coupling).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to optimize transition states for nucleophilic attacks .

- Byproduct Analysis : LC-MS to detect side products (e.g., over-alkylation at piperazine nitrogen) .

Q. What advanced techniques elucidate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., PDE4B).

- X-ray Crystallography : Co-crystallize with target proteins (e.g., 2.5 Å resolution) to map binding pockets.

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) .

Q. How to address contradictions in reported bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., serum concentration, pH) affecting potency.

- Structure-Activity Relationship (SAR) : Synthesize analogs (Table 1) to isolate key functional groups.

| Analog | Modification | Biological Activity |

|---|---|---|

| 5-(Benzyloxy)-2-(4-phenylpiperazine) | m-Tolyl → phenyl | Reduced kinase inhibition (~30%) |

| Pyranone → tetrahydrofuran | Core ring saturation | Loss of antimicrobial activity |

Reference : .

Q. What strategies validate its stability under physiological conditions?

Q. How to design SAR studies to enhance selectivity for a specific target?

- Fragment Replacement : Substitute benzyloxy with electron-withdrawing groups (e.g., nitro, cyano).

- Piperazine Modifications : Replace m-tolyl with heteroaromatics (e.g., pyridyl) to alter H-bonding.

- Docking-Guided Synthesis : Prioritize analogs with improved Glide scores (ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.